3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate
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Overview
Description
3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a complex organic compound that integrates multiple heterocyclic structures, including benzothiazole, chromone, and furan
Mechanism of Action
Target of Action
Benzothiazole derivatives, a key structural component of this compound, have been widely studied and are known to interact with various biological targets .
Mode of Action
It is known that benzothiazole derivatives can interact with biological targets in various ways, potentially leading to changes in cellular processes .
Result of Action
Benzothiazole derivatives are known to exhibit a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Benzothiazole Derivative: The synthesis begins with the preparation of the benzothiazole moiety. This can be achieved by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Chromone Synthesis: The chromone core is synthesized via the cyclization of o-hydroxyacetophenone with ethyl formate in the presence of a base such as sodium ethoxide.
Coupling Reaction: The benzothiazole and chromone derivatives are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Furan Carboxylation: Finally, the furan-2-carboxylate group is introduced through esterification or amidation reactions, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole and chromone moieties, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromone and furan moieties, potentially converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings of the benzothiazole and chromone structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity profile make it suitable for various applications in materials science.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate
- 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl benzoate
- 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
Uniqueness
Compared to similar compounds, 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate stands out due to its unique combination of benzothiazole, chromone, and furan moieties
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO5S/c23-20-14(19-22-15-4-1-2-6-18(15)28-19)10-12-7-8-13(11-17(12)27-20)26-21(24)16-5-3-9-25-16/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVHQHYIZLCED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OC(=O)C5=CC=CO5)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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